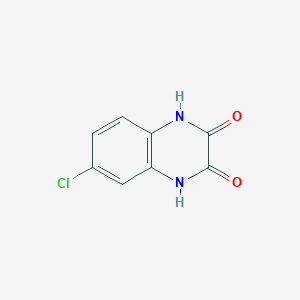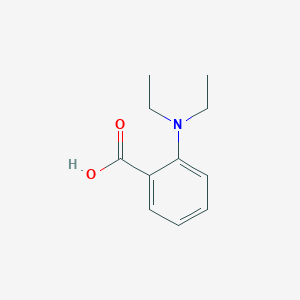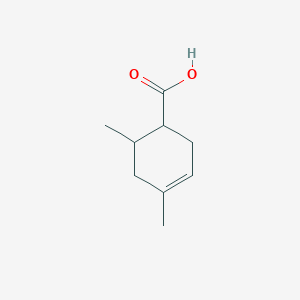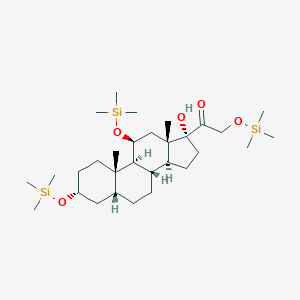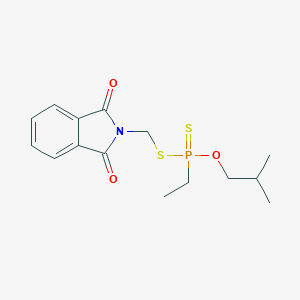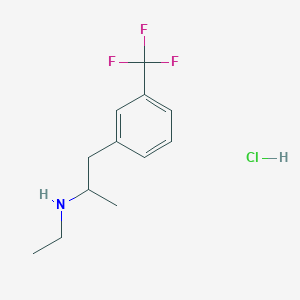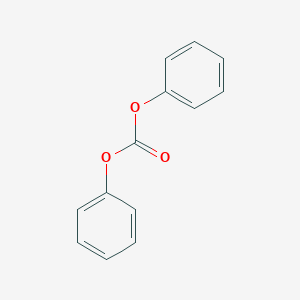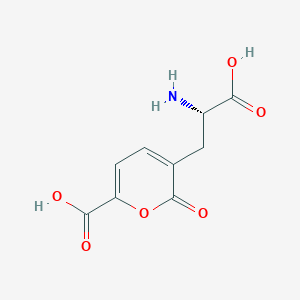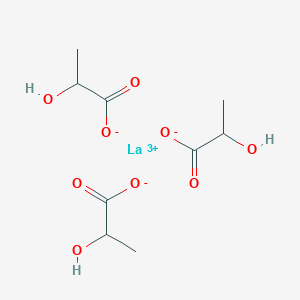
Lanthanum lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum lactate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized by reacting lanthanum oxide with lactic acid, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
科学的研究の応用
Lanthanum lactate has been found to have a wide range of scientific research applications. In the field of medicine, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
In the field of agriculture, lanthanum lactate has been studied for its potential use as a fertilizer. It has been found to enhance plant growth and increase crop yield by improving nutrient uptake and reducing soil acidity.
In the field of environmental science, lanthanum lactate has been studied for its potential use in water treatment. It has been found to effectively remove phosphorus from wastewater, which can help to reduce eutrophication in lakes and rivers.
作用機序
The mechanism of action of lanthanum lactate is not fully understood, but it is believed to involve the binding of lanthanum ions to various proteins and enzymes in the body. This binding can alter the conformation and activity of these proteins and enzymes, leading to various physiological effects.
生化学的および生理学的効果
Lanthanum lactate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including phosphatases and proteases. It has also been found to induce apoptosis in cancer cells by activating caspases.
In vivo studies have shown that lanthanum lactate can affect calcium metabolism by reducing the absorption of dietary calcium in the intestine and increasing the excretion of calcium in the urine. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Lanthanum lactate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also some limitations to its use in lab experiments. Lanthanum lactate is relatively expensive compared to other chemicals, which can limit its use in large-scale experiments. It is also not widely available from commercial suppliers, which can make it difficult to obtain for researchers who do not have the facilities to synthesize it themselves.
将来の方向性
There are several future directions for research on lanthanum lactate. In the field of medicine, further studies are needed to determine its safety and efficacy as a contrast agent in MRI and as a cancer therapy. In the field of agriculture, more research is needed to determine the optimal conditions for its use as a fertilizer and to investigate its potential effects on soil microbiota. In the field of environmental science, further studies are needed to determine the long-term effects of lanthanum lactate on aquatic ecosystems and to develop more efficient methods for its application in water treatment.
Conclusion:
Lanthanum lactate is a chemical compound with unique biochemical and physiological properties that make it an attractive candidate for further research. Its potential applications in medicine, agriculture, and environmental science make it a versatile compound with many potential benefits. Further research is needed to fully understand its mechanism of action and to determine its optimal uses in various fields.
合成法
Lanthanum lactate is synthesized by reacting lanthanum oxide with lactic acid. The lanthanum oxide is first dissolved in hydrochloric acid to form lanthanum chloride. The lanthanum chloride solution is then mixed with lactic acid, and the resulting mixture is heated under reflux conditions for several hours. The lanthanum lactate precipitates out of the solution and can be collected by filtration and washed with water to remove any impurities.
特性
CAS番号 |
19022-35-6 |
|---|---|
製品名 |
Lanthanum lactate |
分子式 |
C9H15LaO9 |
分子量 |
406.12 g/mol |
IUPAC名 |
2-hydroxypropanoate;lanthanum(3+) |
InChI |
InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
OMGKKRHVRFEREE-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
正規SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
同義語 |
Tris(2-hydroxypropionic acid)lanthanum salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



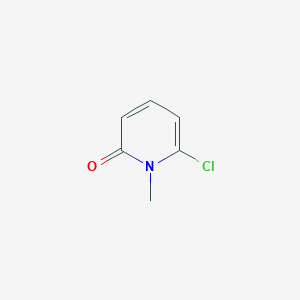
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
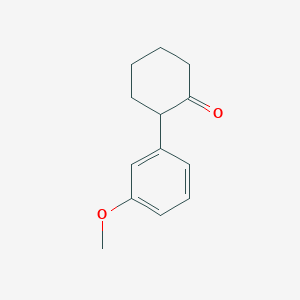
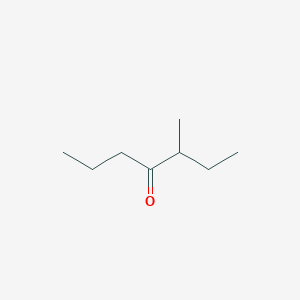
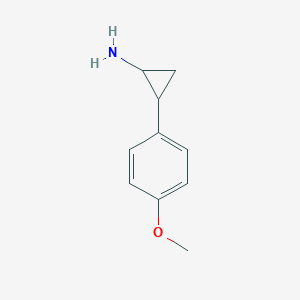
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
